N-Boc-5-bromo-2-fluoro-L-phenylalanine
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Overview
Description
N-Boc-5-bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative with the molecular formula C14H17BrFNO4 and a molecular weight of 362.19 g/mol This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-bromo-2-fluoro-L-phenylalanine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-L-phenylalanine.
Bromination: The protected phenylalanine undergoes bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: The brominated intermediate is then subjected to fluorination at the 2-position using a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production often requires the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Boc-5-bromo-2-fluoro-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields 5-bromo-2-fluoro-L-phenylalanine.
Scientific Research Applications
N-Boc-5-bromo-2-fluoro-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a tool for studying protein structure and function by incorporating it into peptides and proteins.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-5-bromo-2-fluoro-L-phenylalanine depends on its specific application. In biological systems, it can be incorporated into peptides and proteins, where it may affect protein folding, stability, and function. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-bromo-5-fluoro-DL-phenylalanine: A similar compound with the same substituents but in a racemic mixture.
N-Fmoc-5-bromo-2-fluoro-L-phenylalanine: Another derivative with a different protecting group (Fmoc) instead of Boc.
Uniqueness
N-Boc-5-bromo-2-fluoro-L-phenylalanine is unique due to its specific substitution pattern and the presence of the Boc protecting group, which makes it suitable for specific synthetic and research applications. The combination of bromine and fluorine atoms provides distinct chemical properties that can be leveraged in various chemical reactions and biological studies.
Properties
Molecular Formula |
C14H17BrFNO4 |
---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
(2S)-3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
GMCNCAWDRLFCEF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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